molecular formula C18H40BrN B14720033 N,N,N-Trimethylpentadecan-1-aminium bromide CAS No. 21424-22-6

N,N,N-Trimethylpentadecan-1-aminium bromide

Cat. No.: B14720033
CAS No.: 21424-22-6
M. Wt: 350.4 g/mol
InChI Key: IKRRMNBUMJLUOL-UHFFFAOYSA-M
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Description

N,N,N-Trimethylpentadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C18H40NBr. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N-Trimethylpentadecan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pentadecylamine with methyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction can be represented as follows:

C15H31NH2 + 3CH3Br → C15H31N(CH3)3Br + 2HBr\text{C15H31NH2 + 3CH3Br → C15H31N(CH3)3Br + 2HBr} C15H31NH2 + 3CH3Br → C15H31N(CH3)3Br + 2HBr

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethylpentadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or chloride ions (Cl-). The reaction conditions typically include aqueous or alcoholic solvents at moderate temperatures.

    Ion-Exchange Reactions: These reactions can occur in the presence of ion-exchange resins or other ionic compounds.

Major Products

The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with hydroxide ions would yield N,N,N-Trimethylpentadecan-1-aminium hydroxide.

Scientific Research Applications

N,N,N-Trimethylpentadecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed as a surfactant in the preparation of biological samples for electron microscopy.

    Medicine: It has antimicrobial properties and is used in formulations for disinfectants and antiseptics.

    Industry: It is utilized in the formulation of detergents, fabric softeners, and hair conditioners due to its surfactant properties.

Mechanism of Action

The mechanism of action of N,N,N-Trimethylpentadecan-1-aminium bromide is primarily based on its ability to disrupt cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The positively charged nitrogen atom also interacts with negatively charged microbial cell surfaces, enhancing its antimicrobial efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dodecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain (C12).

    Cetyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain (C16).

Uniqueness

N,N,N-Trimethylpentadecan-1-aminium bromide is unique due to its specific alkyl chain length (C15), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both surfactant and antimicrobial properties.

Properties

CAS No.

21424-22-6

Molecular Formula

C18H40BrN

Molecular Weight

350.4 g/mol

IUPAC Name

trimethyl(pentadecyl)azanium;bromide

InChI

InChI=1S/C18H40N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1

InChI Key

IKRRMNBUMJLUOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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